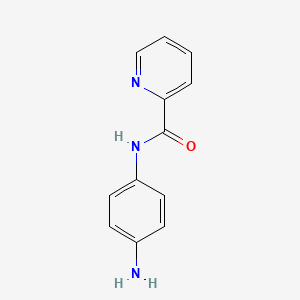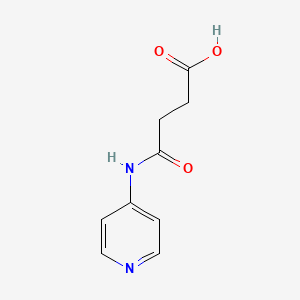
1H-インドール-7-カルボヒドラジド
概要
説明
1H-indole-7-carbohydrazide is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-indole-7-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indole-7-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
インドール誘導体は、抗ウイルス剤として可能性を示しています . 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボキシレート誘導体は、抗ウイルス剤として調製され、報告されています . これにより、「1H-インドール-7-カルボヒドラジド」もその抗ウイルス特性について検討できる可能性が示唆されます。
抗炎症活性
インドール誘導体は、抗炎症活性を持つことがわかっています . これは、「1H-インドール-7-カルボヒドラジド」も潜在的な抗炎症用途を持つ可能性があることを意味します。
抗がん活性
インドール誘導体は、抗がん剤の開発に使用されてきました . ある研究では、インドールのSARS-CoV-2との相互作用が調査され、インドール化合物が3つの癌細胞株に対して高い細胞毒性を示すことがわかりました . これにより、「1H-インドール-7-カルボヒドラジド」もその
作用機序
Target of Action
1H-Indole-7-carbohydrazide primarily targets copper (Ⅱ) ions . The compound has been used as a fluorescence probe to detect these ions, with detection limits of 0.37, 0.27, and 0.26 μM in a concentration range of 0–50 μM .
Mode of Action
The compound interacts with its target through a process known as Excited State Intramolecular Proton Transfer (ESIPT) . This process is initiated when the proton of the hydrazide in 1H-indole-7-carbohydrazide is protonated by the copper (Ⅱ) ion . This interaction interferes with the ESIPT process, leading to changes in the compound’s fluorescence properties .
Pharmacokinetics
Its use as a fluorescence probe suggests it may have good bioavailability and can interact effectively with its target ions in the body .
Result of Action
The primary result of 1H-indole-7-carbohydrazide’s action is the detection of copper (Ⅱ) ions. When the compound interacts with these ions, it exhibits a change in fluorescence . This change can be used to detect the presence and concentration of copper (Ⅱ) ions in a system .
Action Environment
The action of 1H-indole-7-carbohydrazide is influenced by environmental factors such as temperature and alkalinity . For instance, certain derivatives of the compound exhibit aggregation-induced emission (AIE) characteristics and show regular responses to changes in temperature and alkalinity . Additionally, the compound’s fluorescence emission intensity and sensitivity to copper (Ⅱ) ion detection can be enhanced when irradiated to the 302 nm photostationary state (PSS) .
Safety and Hazards
生化学分析
Biochemical Properties
1H-indole-7-carbohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antiplatelet aggregation activity by interacting with platelet receptors and inhibiting the aggregation process induced by adenosine diphosphate (ADP), arachidonic acid (AA), and collagen . The nature of these interactions involves binding to multiple receptors on the platelet surface, thereby preventing the formation of clots and reducing the risk of thrombotic disorders.
Cellular Effects
1H-indole-7-carbohydrazide exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including 1H-indole-7-carbohydrazide, have demonstrated antiviral, anti-inflammatory, and anticancer activities by modulating key signaling pathways and gene expression profiles . These effects are mediated through interactions with specific cellular receptors and enzymes, leading to alterations in cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of 1H-indole-7-carbohydrazide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Studies have shown that this compound can act as a fluorescence sensor for copper ions (Cu2+) through the formation of an acylhydrazone bond with substituted formaldehyde . The binding of 1H-indole-7-carbohydrazide to Cu2+ ions results in the protonation of the hydrazide group, which interferes with the excited state intramolecular proton transfer (ESIPT) process, thereby enhancing fluorescence emission . This mechanism highlights the compound’s potential as a fluorescent probe for detecting metal ions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-indole-7-carbohydrazide have been observed to change over time. The stability and degradation of this compound, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo models. For example, the fluorescence emission intensity of 1H-indole-7-carbohydrazide in tetrahydrofuran (THF) was found to be slightly enhanced upon irradiation at 302 nm, indicating its stability and responsiveness to external stimuli . These findings suggest that the compound maintains its activity over time and can be used in various experimental conditions.
Dosage Effects in Animal Models
The effects of 1H-indole-7-carbohydrazide vary with different dosages in animal models. Studies have shown that indole derivatives, including 1H-indole-7-carbohydrazide, exhibit dose-dependent effects on biological systems . At lower doses, the compound may enhance certain cellular functions, while at higher doses, it may exhibit toxic or adverse effects. For instance, the inhibition of platelet aggregation by 1H-indole-7-carbohydrazide was found to be dose-dependent, with higher concentrations leading to more pronounced effects . These observations highlight the importance of optimizing dosage levels to achieve desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
1H-indole-7-carbohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives, including 1H-indole-7-carbohydrazide, have been shown to modulate key metabolic pathways by interacting with specific enzymes and receptors . These interactions can lead to changes in the levels of metabolites and the overall metabolic profile of cells. For example, the compound’s interaction with platelet receptors and enzymes involved in the aggregation process highlights its role in modulating metabolic pathways related to thrombosis .
Transport and Distribution
The transport and distribution of 1H-indole-7-carbohydrazide within cells and tissues involve interactions with transporters and binding proteins. Studies have shown that this compound can be effectively transported and localized within specific cellular compartments, where it exerts its biological effects . The use of 1H-indole-7-carbohydrazide as a fluorescent probe for detecting metal ions further underscores its ability to be distributed and localized within cells, facilitating its use in various biochemical and pharmacological applications.
Subcellular Localization
The subcellular localization of 1H-indole-7-carbohydrazide is critical for its activity and function. This compound has been shown to exhibit aggregation-induced emission (AIE) characteristics, which are influenced by its localization within specific cellular compartments . The presence of targeting signals or post-translational modifications may direct 1H-indole-7-carbohydrazide to specific organelles, where it can interact with biomolecules and exert its effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in various experimental settings.
特性
IUPAC Name |
1H-indole-7-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFMBDUFIJHHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351888 | |
| Record name | 1H-indole-7-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321309-24-4 | |
| Record name | 1H-indole-7-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
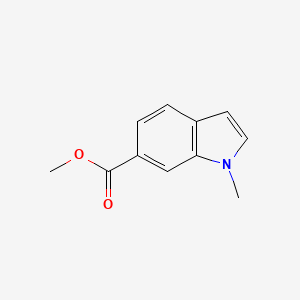
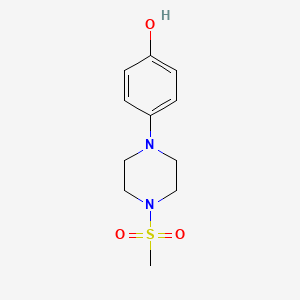
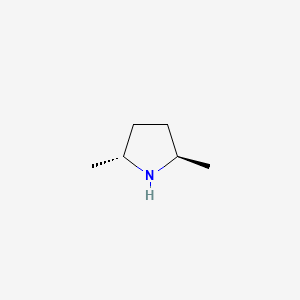
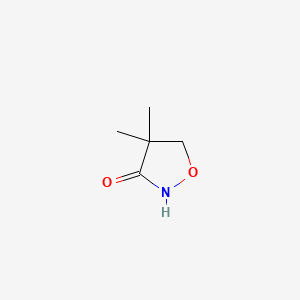
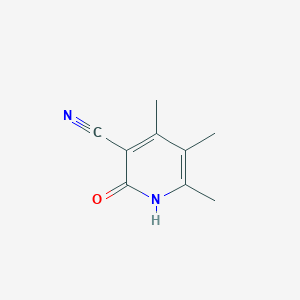
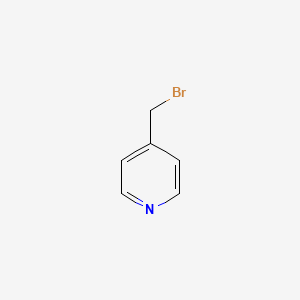
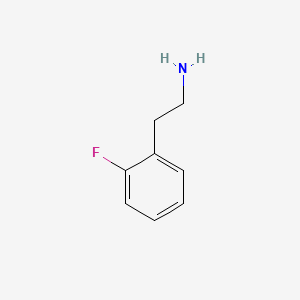
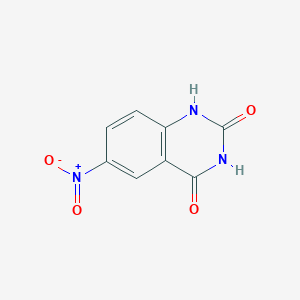
![2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1298876.png)

